ethyl 6-methoxy-1H-indole-5-carboxylate
Description
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Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 6-methoxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)9-6-8-4-5-13-10(8)7-11(9)15-2/h4-7,13H,3H2,1-2H3 |
InChI Key |
LZEBSQKNTRTAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CN2)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Methoxy 1h Indole 5 Carboxylate and Analogues
Classical Indole (B1671886) Synthesis Approaches
Classical methods for indole synthesis have long been the cornerstone of heterocyclic chemistry, offering robust and versatile pathways to the indole core. Several of these venerable reactions have been adapted for the synthesis of substituted indoles, including those with methoxy (B1213986) and carboxylate functionalities.
Fischer Indole Synthesis Applications
The Fischer indole synthesis, discovered in 1883, is a prominent and widely used method for constructing the indole nucleus. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.org The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, being commonly employed. wikipedia.org
The synthesis of methoxy-substituted indoles using the Fischer method can present unique challenges. For instance, the cyclization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone in the presence of ethanolic HCl can lead to a mixture of products. The expected "normal" product is ethyl 7-methoxyindole-2-carboxylate; however, an "abnormal" product, ethyl 6-chloroindole-2-carboxylate, can be formed as the major product due to cyclization occurring on the same side as the methoxy substituent. nih.gov This highlights the influence of substituents on the regioselectivity of the cyclization.
For the specific synthesis of ethyl 6-methoxy-1H-indole-5-carboxylate, a plausible Fischer approach would involve the reaction of the hydrazone derived from 4-hydrazino-3-methoxybenzoic acid ethyl ester and a suitable carbonyl compound that can provide the remaining atoms for the pyrrole (B145914) ring. The reaction conditions would need to be carefully optimized to favor the desired cyclization pathway and avoid potential side reactions associated with the methoxy group.
Table 1: Examples of Fischer Indole Synthesis for Methoxy-Substituted Indoles
| Arylhydrazine Derivative | Carbonyl Compound | Product | Reference |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | Ethyl 7-methoxyindole-2-carboxylate | nih.gov |
| 4-Methoxyphenylhydrazine | Various ketones | Various 5-methoxyindoles | wikipedia.org |
Note: This table presents examples of related syntheses to illustrate the application of the Fischer indole synthesis for methoxy-substituted indoles.
Bischler-Möhlau Indole Synthesis Variants
The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of an aniline (B41778). wikipedia.orgchemeurope.com The reaction proceeds via the formation of an α-anilino ketone intermediate, which then undergoes acid-catalyzed cyclization. chemeurope.com Historically, this method has been limited by harsh reaction conditions, often leading to low yields and unpredictable regioselectivity. wikipedia.org However, modern modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have improved the utility of this reaction. chemeurope.com
The synthesis of methoxy-activated indoles is a known application of the Bischler-Möhlau synthesis. For instance, 3-substituted-4,6-dimethoxyindoles can be prepared in a one-pot procedure from 3,5-dimethoxyaniline (B133145) and 2-haloketones in the presence of lithium bromide and sodium bicarbonate. researchgate.net This demonstrates the feasibility of employing anilines bearing methoxy substituents in this synthetic route.
To apply this method to the synthesis of this compound, a potential starting material would be ethyl 4-amino-3-methoxybenzoate. The reaction of this aniline with an appropriate α-haloketone would be the initial step, followed by cyclization to form the indole ring. The specific α-haloketone would determine the substituent at the 2-position of the resulting indole.
Hemetsberger Indole Synthesis Adaptations
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. The requisite azido-propenoic esters are typically prepared through the condensation of an aromatic aldehyde with an azidoacetate. semanticscholar.org This method is particularly useful for the synthesis of indole-2-carboxylates.
The reaction is known to be applicable to the synthesis of substituted indoles. For example, the thermolysis of meta-substituted ethyl α-azido-β-arylacrylates can lead to a mixture of 5- and 7-substituted indoles. rsc.org The synthesis of various substituted 5-, 6-, and 7-azaindoles has also been achieved via the Hemetsberger-Knittel reaction, a related transformation. researchgate.net
For the synthesis of this compound, the Hemetsberger approach would likely start from an appropriately substituted benzaldehyde. However, this method inherently yields an ester at the 2-position. Therefore, to obtain the target compound with an unsubstituted 2-position, a subsequent decarboxylation step would be necessary. Alternatively, if the target were a 2,5-dicarboxylate derivative, this method would be more direct.
Nenitzescu Indole Synthesis and Related Protocols
The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The resulting 5-hydroxyindoles can then be readily converted to their 5-methoxy analogues by etherification. This makes the Nenitzescu synthesis a highly relevant and practical approach for obtaining the core structure of this compound.
The reaction is versatile and can be performed with various substituents on both the benzoquinone and the enamine. wikipedia.org For instance, the reaction of 2-methoxybenzoquinone with ethyl β-amino-α-methylcrotonate has been studied, leading to the formation of a hydroquinone (B1673460) intermediate. researchgate.net A large-scale synthesis of ethyl 5-hydroxy-2-methylindole-3-carboxylate has been reported, demonstrating the industrial applicability of this method. researchgate.net
A plausible route to this compound using the Nenitzescu synthesis would start with a suitably substituted benzoquinone that would lead to the desired 6-methoxy-5-hydroxy substitution pattern on the indole ring. Subsequent etherification of the 5-hydroxy group would yield the target methoxy derivative. The carboxylate at the 5-position would likely need to be introduced in a separate step, as the Nenitzescu reaction typically yields a carboxylate at the 3-position.
Table 2: Nenitzescu Synthesis of 5-Hydroxyindole Analogues
| Benzoquinone Derivative | β-Aminocrotonic Ester | Product | Reference |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | researchgate.net |
| 2-Methoxybenzoquinone | Ethyl 3-amino-α-methylcrotonate | Hydroquinone intermediate | researchgate.net |
| Substituted Benzoquinones | Various enamines | Various 5-hydroxyindoles | wikipedia.org |
Note: This table highlights the utility of the Nenitzescu synthesis in preparing key 5-hydroxyindole precursors.
Modern Transition Metal-Catalyzed Routes
In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including indoles. Palladium-catalyzed cross-coupling reactions, in particular, offer mild and efficient alternatives to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mdpi.com While often used for the functionalization of a pre-existing indole core, Suzuki-Miyaura coupling can also be employed in the construction of the indole ring itself.
One strategy involves the coupling of an ortho-haloaniline with a suitable boronic ester, followed by an intramolecular cyclization to form the indole. For example, a Suzuki-Miyaura cross-coupling reaction has been developed for unprotected ortho-bromoanilines with a variety of boronic esters, showcasing its compatibility with the free amine functionality. nih.gov
Another approach is the functionalization of a pre-formed halo-indole. For the synthesis of analogues of this compound, a 5-bromo-6-methoxyindole derivative could be subjected to a Suzuki-Miyaura coupling with a suitable boronic acid or ester to introduce various substituents at the 5-position. Furthermore, palladium-catalyzed carbonylation of a 5-halo-6-methoxyindole could be a viable route to introduce the ethyl carboxylate group directly at the 5-position.
Table 3: Palladium-Catalyzed Reactions for Indole Synthesis and Functionalization
| Reaction Type | Substrates | Product Type | Reference |
| Suzuki-Miyaura Coupling | ortho-Bromoanilines, Boronic esters | Substituted anilines (indole precursors) | nih.gov |
| Suzuki-Miyaura Coupling | 5-Bromoindole, Phenylboronic acid | 5-Phenylindole | researchgate.net |
| Palladium-Catalyzed Cyclization | N-(o-tert-butylphenyl)-2-alkynylanilines | N-Arylindoles | mdpi.com |
Note: This table provides examples of palladium-catalyzed reactions that are relevant to the synthesis and modification of the indole scaffold.
Copper-Catalyzed Cyclization Methodologies
Copper catalysis offers an economical and efficient pathway for the synthesis of indole derivatives. These methods often involve intramolecular cyclization reactions that form the core indole structure from appropriately substituted aniline precursors. A common strategy is the cyclization of 2-alkynylaniline derivatives. researchgate.net For instance, N-substituted 2-ethynylphenyl sulfonamides have been shown to cyclize smoothly to form indoles in water using a recyclable copper catalyst system. researchgate.net
Another approach involves the visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes, which utilizes dioxygen as a green oxidant. rsc.org This method proceeds via an intramolecular radical cyclization, highlighting the versatility of copper catalysts in facilitating complex transformations under mild conditions. rsc.org Copper-catalyzed tandem reactions can also be employed to synthesize functionalized indoles in a one-pot procedure, combining cyclization with in-situ functionalization. researchgate.net These methodologies provide robust routes to substituted indoles, and their principles are applicable to the synthesis of the 6-methoxy-1H-indole-5-carboxylate framework from corresponding precursors.
| Methodology | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Tandem Cyclization/Functionalization | 2-Alkynylanilines | Uses cheap copper salts, mild conditions, and allows for in-situ functionalization. | researchgate.net |
| Visible-Light-Induced Oxidative Cyclization | o-Aminophenylacetylenes | Employs visible light and O2 as a green oxidant; proceeds via radical cyclization. | rsc.org |
| Recyclable Catalyst System | N-(2-Ethynylphenyl)-sulfonamides | Performed in water with a recyclable copper catalyst, offering a green chemistry approach. | researchgate.net |
| Dual Cyclization for Fused Systems | Substituted anilines and nitriles | A copper and boron co-catalytic system for constructing complex fused indole structures like quinindolines. | mdpi.com |
Rhodium-Catalyzed Dehydrogenative Heck Reactions
The intramolecular Heck reaction is a powerful tool for forming cyclic compounds, including the indole nucleus. wikipedia.orgresearchgate.net While palladium is most commonly associated with this reaction, other transition metals, such as rhodium, have been utilized for similar transformations. Rhodium(III)-catalyzed intramolecular Heck-type reactions can proceed via C-H activation, offering an alternative to traditional cross-coupling pathways that require pre-functionalized starting materials like aryl halides. nih.gov
In this type of reaction, a directing group, such as a carboxylic acid, can facilitate the intramolecular C-H activation and subsequent cyclization onto a tethered alkene. nih.gov The process is typically oxidative, often using an external oxidant like Cu(OAc)₂ with oxygen as the terminal oxidant. nih.gov This methodology allows for the synthesis of complex bicyclic systems and is conceptually applicable to the formation of the indole ring system from acyclic precursors designed to undergo such a dehydrogenative cyclization.
Functional Group Interconversions and Modifications
Once the indole core is formed, various functional group interconversions can be performed to yield this compound or to modify it further.
Esterification and Transesterification Strategies
The most direct route to this compound is the esterification of its parent carboxylic acid, 6-methoxy-1H-indole-5-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium toward the ester product. masterorganicchemistry.com
Alternatively, transesterification provides another pathway. For instance, the corresponding methyl ester, mthis compound, can be converted to the ethyl ester by heating it in ethanol with a suitable catalyst. acs.orgchemicalbook.com Catalysts for transesterification can be acidic or basic, and various solid-supported catalysts, such as silica (B1680970) chloride or ion-exchange resins like Dowex H+, have been developed to facilitate easier workup and improve the environmental profile of the reaction. nih.govorganic-chemistry.org
| Method | Reactants | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid + Ethanol | Acid catalyst (e.g., H₂SO₄), excess ethanol, heat | Direct, uses readily available materials. | masterorganicchemistry.com |
| Transesterification | Methyl ester + Ethanol | Acid or base catalyst, heat | Useful for converting between different ester analogues. | organic-chemistry.org |
| Dowex H+/NaI Approach | Carboxylic acid + Ethanol | Dried Dowex H+ resin, NaI (optional) | Green, reusable catalyst, simple workup. | nih.gov |
Carboxylation and Decarboxylation Pathways
The synthesis of the precursor, 6-methoxy-1H-indole-5-carboxylic acid, can be achieved via carboxylation of 6-methoxy-1H-indole. Base-mediated carboxylation represents a potential route for this transformation. acs.org Conversely, indole carboxylic acids can undergo decarboxylation, where the carboxyl group is removed, typically by heating. For example, the isomeric 6-methoxy-1H-indole-2-carboxylic acid can lose carbon dioxide under certain conditions to form 6-methoxyindole (B132359), a reaction that highlights the potential for this transformation within this class of compounds. smolecule.com
Alkylation and Arylation Techniques on the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a common site for functionalization. N-alkylation of this compound can be readily achieved by treating the indole with a base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide or iodomethane). rsc.orgmdpi.com The deactivating effect of the C3-carboxylate can sometimes hinder N-alkylation, necessitating carefully chosen conditions. acs.org
N-arylation is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation is a general method for the N-arylation of indoles, coupling the indole with an aryl iodide or bromide in the presence of a copper(I) salt, a ligand (such as a diamine), and a base. acs.orgnih.gov This method is known for its chemoselectivity and tolerance of various functional groups. acs.org
Electrophilic and Nucleophilic Substitutions on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The most reactive position is typically C3. However, in a 5,6-disubstituted indole like this compound, the C3 position remains a potential site for substitution. Other positions on the benzene (B151609) ring, particularly C4 and C7, are also targets for electrophilic attack, with the outcome influenced by the directing effects of the existing methoxy and carboxylate groups. Friedel-Crafts acylation of indole-2-carboxylates has been shown to yield a mixture of 3-, 5-, and 7-acyl derivatives, depending on the reaction conditions, demonstrating that substitution can occur at multiple sites. clockss.org
Nucleophilic substitution directly on the indole ring is challenging due to its electron-rich nature. However, the carboxylate functional group itself is susceptible to nucleophilic attack. The conversion of the ester to an amide via reaction with an amine is a common example of nucleophilic acyl substitution. Furthermore, nucleophilic substitution reactions involving the carboxylate ion and an alkyl halide can occur, although this is more relevant to the formation of the ester rather than a modification of the ring. rsc.org
Advanced and Stereoselective Synthetic Strategies for this compound and Analogues
The synthesis of highly functionalized indole scaffolds such as this compound demands sophisticated and efficient chemical strategies. Modern organic synthesis has moved beyond classical methods to embrace advanced techniques that offer superior control over selectivity, improve efficiency, and allow for the construction of complex molecular architectures in fewer steps. These strategies are pivotal for accessing structurally diverse indole derivatives for various scientific applications.
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are fundamental challenges in the synthesis of polysubstituted indoles. Achieving selective functionalization at specific positions of the indole nucleus without affecting other reactive sites is crucial. Transition-metal-catalyzed C–H bond activation and functionalization have emerged as powerful tools for the direct and regioselective synthesis of indole derivatives. cofc.edunih.govthieme-connect.com
One appealing methodology involves the direct C-H functionalization of a pre-formed indole core. For instance, rhodium(III)-catalyzed C-H activation provides a pathway to introduce substituents at various positions of the indole ring with high regioselectivity. By carefully choosing directing groups and reaction conditions, it is possible to steer the functionalization to a specific C-H bond. For a target like this compound, a strategy could involve the C-5 carboxylation of a 6-methoxyindole precursor. Palladium-catalyzed C-H alkoxycarbonylation has been successfully used to introduce carboxylate groups onto the indole scaffold. beilstein-journals.org
Another strategy focuses on constructing the indole ring from acyclic precursors in a manner that precisely installs the desired substituents. The Fischer indole synthesis, a classical method, can be optimized for regioselectivity. However, modern approaches often provide greater control. For example, palladium-catalyzed cascade reactions involving isocyanide insertion and benzylic C(sp³)–H activation have been used to synthesize the indole skeleton. thieme-connect.com A catalyst-free, one-pot chemo- and regioselective [3+2]-annulation reaction has also been developed for synthesizing polycondensed indoles, demonstrating the potential for creating complex structures with high selectivity under mild conditions. nih.gov
Research findings on regioselective indole synthesis are summarized in the table below.
| Methodology | Catalyst/Reagent | Key Features | Product Type |
| C-H Alkoxycarbonylation | Pd(OAc)₂ / I₂ | Direct carboxylation of the indole C-H bond. | Indole-3-carboxylates |
| Rhodium-Catalyzed C-H Activation | Rh(III) complexes | Divergent synthesis, allowing for either alkylation or alkenylation. lookchem.com | Functionalized acylsilane derivatives |
| Palladium-Catalyzed Cascade | Palladium complexes | Involves isocyanide insertion and C(sp³)-H activation. thieme-connect.com | 2-Arylindoles |
| Catalyst-Free [3+2] Annulation | - | One-pot chemo- and regioselective synthesis under mild conditions. nih.gov | Polycondensed indoles |
Photochemical Synthesis of Indole Derivatives
Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible under thermal conditions. In indole synthesis, photochemistry has been applied to cyclization reactions to form the indole core or fused analogues. citedrive.comresearchgate.netbohrium.com
One prominent method is the iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates. This approach leads to the formation of fused indole systems, such as 1H-dibenzo[e,g]indoles. researchgate.net Although this produces a more complex fused system, the underlying principle of photocyclization is applicable to the synthesis of the basic indole framework. Another strategy involves the photochemical rearrangement of quinoline (B57606) N-oxides, which can contract to form indole-4-carboxylate derivatives. researchgate.net
More recently, visible-light-induced reactions have gained prominence as a greener and milder alternative. A metal-free, visible-light-induced carbonylation of indoles with phenols has been developed for the synthesis of indole-3-carboxylates. acs.org In this process, elemental iodine acts as a photosensitive initiator, triggering a radical carbonylation process. This method highlights the potential of photochemistry for the direct functionalization of the indole ring to install a carboxylate group, a key feature of the target molecule. acs.org
The table below details examples of photochemical strategies for indole synthesis.
| Reaction Type | Starting Material | Promoter/Catalyst | Key Transformation | Product Example |
| Photocyclization | 4,5-Diaryl-1H-pyrrole-2-carboxylates | Iodine (I₂) | Intramolecular cyclization | 1H-Dibenzo[e,g]indole |
| Photorearrangement | Quinoline 1-Oxides | Light | Ring enlargement and subsequent contraction | Methyl Indole 4-Carboxylate |
| Visible-Light Carbonylation | Indoles and Phenols | Iodine (I₂) | Radical carbonylation at the C-3 position | Aryl Indole-3-carboxylates |
| Photocatalytic Cyclization | Diphenylamines | - | Oxidative photocyclization | Carbazoles |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a cornerstone of green chemistry. uniba.it
While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs are known for producing the core indole scaffold and its derivatives. These reactions can assemble the indole ring system with multiple points of diversity in a single step. For example, a modular assembly of indole alkaloids has been achieved using an MCR protocol to construct β-tetrahydrocarboline and γ-tetrahydrocarboline frameworks. nih.gov
Another relevant example is the three-component reaction of an aldehyde, an indole, and a nucleophile. A taurine-catalyzed reaction between p-methoxybenzaldehyde and indole in water under sonication yields bioactive 3,3-bis(indolyl)methanes. nih.gov Such strategies could potentially be adapted by using appropriately substituted anilines, aldehydes, and other components to construct the desired 5,6-disubstituted indole ring system in a convergent manner. The development of novel MCRs remains an active area of research, with the potential to provide highly efficient and flexible routes to complex molecules like this compound. researchgate.net
The table below presents examples of multi-component reactions used in the synthesis of indole-related structures.
| Named Reaction/Approach | Number of Components | Reactants | Product Type |
| Pictet-Spengler type MCR | 3 | Indole derivative, formaldehyde, primary amine hydrochloride | β-Tetrahydrocarboline |
| Bis-indole Synthesis | 3 | Indole, aldehyde (e.g., p-methoxybenzaldehyde), taurine | 3,3-Bis(indolyl)methanes |
| Ugi Reaction | 4 | Isocyanide, carboxylic acid, ketone/aldehyde, primary amine | Dipeptide-like structures |
| Passerini Reaction | 3 | Isocyanide, carboxylic acid, ketone/aldehyde | α-Acyloxyamides |
Chemical Reactivity and Derivatization Studies of Ethyl 6 Methoxy 1h Indole 5 Carboxylate
Investigation of Reaction Pathways
The reactivity of ethyl 6-methoxy-1H-indole-5-carboxylate allows for a variety of transformations, including oxidation and reduction of the heterocyclic core and modification of the ester side chain.
Oxidation Reactions of the Indole (B1671886) Nucleus
The indole nucleus, being electron-rich, is prone to oxidation, particularly at the C2-C3 double bond of the pyrrole (B145914) ring. The presence of the methoxy (B1213986) group on the benzene (B151609) ring further activates the system towards oxidative processes. A common transformation is the oxidative cleavage of the 2,3-double bond, often referred to as the Witkop oxidation. researchgate.net This reaction typically converts the indole into a 2-acylamino-benzaldehyde or related derivative.
Common oxidizing agents used for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2), or ozone. researchgate.net For instance, the oxidation of 3-substituted indoles can be achieved using a copper(I) chloride-pyridine complex under an oxygen atmosphere, mimicking the action of tryptophan-2,3-dioxygenase. scispace.com This process cleaves the indole ring to yield formamido-ketone derivatives. Another potential pathway for activated indoles is the Dakin oxidation, although this is more commonly associated with phenolic aldehydes or ketones. chim.it
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Witkop Oxidation | m-CPBA or H₂O₂ | 2-Ketoacetanilide derivative | researchgate.net |
| Catalytic Cleavage | CuCl-Pyridine, O₂ | 2-Formamidoacetophenone derivative | scispace.com |
Reduction Reactions of the Ester and Indole Moieties
The reduction of this compound can be directed selectively towards the ester group, the indole nucleus, or both, depending on the choice of reducing agent and reaction conditions.
Selective Reduction of the Ester Group: The ethyl ester can be reduced to the corresponding primary alcohol, (6-methoxy-1H-indol-5-yl)methanol. Strong hydride reagents are typically employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful and effective agent for the reduction of esters to alcohols. harvard.edumasterorganicchemistry.com The reaction is generally performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Another option is lithium borohydride (B1222165) (LiBH₄), which is a milder reagent but still capable of reducing esters, sometimes offering better selectivity in the presence of other reducible groups. acs.org
Selective Reduction of the Indole Nucleus: The C2-C3 double bond of the indole ring can be selectively reduced to yield the corresponding indoline (B122111) derivative, ethyl 6-methoxyindoline-5-carboxylate. This transformation is most commonly achieved through catalytic hydrogenation. clockss.org Typical conditions involve hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). clockss.orgorgsyn.org The choice of solvent and pressure can influence the reaction's efficiency and selectivity.
Exhaustive Reduction: The simultaneous reduction of both the ester and the indole ring can be accomplished to produce (6-methoxyindolin-5-yl)methanol. This generally requires more forcing conditions, such as high-pressure catalytic hydrogenation or the use of potent reducing agents that can affect both functionalities.
| Target Moiety | Reagent(s) | Product | Reference(s) |
| Ester | LiAlH₄ in THF/Ether | (6-Methoxy-1H-indol-5-yl)methanol | harvard.edumasterorganicchemistry.com |
| Ester | LiBH₄ | (6-Methoxy-1H-indol-5-yl)methanol | acs.org |
| Indole Nucleus | H₂, Pd/C | Ethyl 6-methoxyindoline-5-carboxylate | clockss.org |
| Ester (Catalytic) | Ru, Mn, or Cu catalysts, H₂ | (6-Methoxy-1H-indol-5-yl)methanol | youtube.comorganic-chemistry.org |
Hydrolysis of the Ester Functional Group
The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 6-methoxy-1H-indole-5-carboxylic acid. This transformation is a fundamental step in many synthetic sequences, as the resulting carboxylic acid can participate in a wider range of subsequent reactions.
The most common method for ester hydrolysis is saponification, which involves treatment with an aqueous base followed by acidification. orgsyn.org Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). clockss.orgmdpi.com The reaction is typically carried out in a mixture of water and a co-solvent such as methanol, ethanol (B145695), or THF to ensure the solubility of the starting material. Upon completion of the reaction, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt and precipitate the free carboxylic acid.
| Reaction | Reagents | Conditions | Product | Reference(s) |
| Saponification | 1. aq. KOH or NaOH2. H⁺ (acidification) | Reflux in Ethanol/Water | 6-Methoxy-1H-indole-5-carboxylic acid | orgsyn.orgmdpi.com |
| Saponification | LiOH | THF/Water | 6-Methoxy-1H-indole-5-carboxylic acid | clockss.org |
Derivatization Strategies for Structural Modification
The functional groups present in this compound serve as handles for further structural modifications, enabling the synthesis of a diverse range of derivatives.
Modification of the Carboxylate Group
The ethyl carboxylate group is a versatile functional group that can be converted into several other moieties.
Conversion to Carboxylic Acid: As detailed in section 3.1.3, hydrolysis yields the corresponding carboxylic acid. This acid is a key intermediate for forming amides, acid chlorides, and other acid derivatives.
Conversion to Primary Alcohol: As described in section 3.1.2, reduction of the ester with reagents like LiAlH₄ provides direct access to the primary alcohol, (6-methoxy-1H-indol-5-yl)methanol.
Conversion to Amides: The synthesis of amides can be achieved through several routes. One common method involves the hydrolysis of the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., DCC, EDC) or conversion to an acid chloride (with SOCl₂ or (COCl)₂), and subsequent reaction with a primary or secondary amine. clockss.org Alternatively, direct aminolysis of the ester can sometimes be achieved by heating with an amine, although this is often less efficient. A related transformation is hydrazinolysis, where the ester is reacted with hydrazine (B178648) (N₂H₄) to form the corresponding carbohydrazide, which is a useful intermediate for synthesizing other heterocyclic systems. mdpi.com
Alterations at the Methoxy Group
The primary modification of the 6-methoxy group is its cleavage to form the corresponding 6-hydroxyindole (B149900) derivative. This demethylation reaction unmasks a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.
Cleavage of aryl methyl ethers is a standard transformation in organic synthesis. Potent Lewis acids are commonly used for this purpose, with boron tribromide (BBr₃) being one of the most effective and widely used reagents. The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) at low temperatures. Other reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) or systems composed of a hard acid and a soft nucleophile. researchgate.net Enzymatic methods for the selective demethylation of methoxy-substituted aromatic acids have also been explored, although chemical methods remain more common in laboratory synthesis. researchgate.net
| Transformation | Reagent(s) | Product | Reference(s) |
| Demethylation | BBr₃ | Ethyl 6-hydroxy-1H-indole-5-carboxylate | researchgate.net |
| Demethylation | HBr | Ethyl 6-hydroxy-1H-indole-5-carboxylate | researchgate.net |
Substituent Introduction on the Indole Ring
The indole ring is known for its susceptibility to electrophilic substitution, primarily at the C-3 position, due to the high electron density of the pyrrole moiety. The presence of the methoxy group at the C-6 position further activates the benzene portion of the indole nucleus, influencing the regioselectivity of substitution reactions. However, the ethyl carboxylate group at C-5 is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic attack. The interplay of these electronic effects governs the reactivity and the site of substituent introduction.
While specific studies on the comprehensive derivatization of this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted indoles provides valuable insights. Electrophilic substitution reactions such as halogenation, nitration, and formylation are common methods for introducing new functional groups onto the indole scaffold.
For instance, the Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. rsc.orgorgsyn.org This reaction typically introduces a formyl group at the C-3 position of indoles. Similarly, Mannich reactions are instrumental in introducing aminomethyl groups, also predominantly at the C-3 position of the indole ring. arkat-usa.orgthieme-connect.de The introduction of substituents at other positions, such as C-2, C-4, and C-7, often requires more specialized synthetic strategies, including directed metalation or the use of pre-functionalized starting materials. orgsyn.org
The N-H proton of the indole ring can be readily substituted through N-alkylation or N-acylation reactions, providing another avenue for derivatization and the introduction of diverse functionalities.
Table 1: Potential Sites for Substituent Introduction on this compound and Common Corresponding Reactions
| Position | Type of Reaction | Potential Reagents | Expected Product |
| N-1 | Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Substituted indole |
| C-3 | Electrophilic Substitution | Vilsmeier reagent, Mannich reagents | 3-Formyl or 3-Aminomethyl derivative |
| C-4 | Electrophilic Substitution | Halogenating agents | 4-Halo derivative |
| C-7 | Electrophilic Substitution | Nitrating agents | 7-Nitro derivative |
Precursor Chemistry for Complex Molecular Architectures
The functional groups present in this compound make it an excellent starting material for the construction of more elaborate molecular frameworks, including fused heterocyclic systems and scaffolds of biological importance.
Utilization in the Synthesis of Fused Heterocyclic Systems
The indole nucleus is a common core in a variety of fused heterocyclic systems. The reactivity of the N-1 and C-2 positions, as well as the potential for functionalization of the benzene ring, allows for the annulation of additional rings onto the indole scaffold.
One prominent class of fused heterocycles derived from indoles are the β-carbolines . These compounds, which feature a pyridine (B92270) ring fused to the indole core, are often synthesized via the Pictet-Spengler reaction. nih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. This compound, after appropriate functional group manipulations to introduce an aminoethyl side chain at the C-3 position, could serve as a key precursor for the synthesis of substituted β-carbolines. The methoxy and ester groups would allow for the generation of a diverse library of analogues with potential applications in medicinal chemistry.
Another important class of fused systems are pyrroloquinolines . The synthesis of these structures can be envisioned through intramolecular cyclization strategies starting from appropriately substituted indole derivatives. For example, functionalization at the C-7 position of the indole ring could be followed by a ring-closing reaction to form the quinoline (B57606) portion of the molecule.
Incorporation into Biologically Relevant Scaffolds
Indole derivatives are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The this compound scaffold can be incorporated into molecules with therapeutic potential.
The synthesis of complex indole alkaloids, which often possess intricate polycyclic structures, can benefit from the use of pre-functionalized building blocks like this compound. The existing methoxy and ester functionalities can be utilized to guide the stereoselective formation of new bonds and rings, ultimately leading to the total synthesis of natural products or the creation of novel bioactive analogues.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation. This allows for the coupling of the indole core to other molecular fragments, including amino acids, peptides, or other heterocyclic systems, to generate hybrid molecules with potentially enhanced or novel biological activities. The exploration of such derivatizations is an active area of research in the quest for new therapeutic agents.
Structure Activity Relationship Sar Investigations of Ethyl 6 Methoxy 1h Indole 5 Carboxylate Analogues
Positional Isomerism and Substituent Effects on Bioactivity Profiles (In Vitro)
The substitution pattern on the indole (B1671886) scaffold is a critical determinant of biological activity. The positions and electronic nature of substituents like methoxy (B1213986) and carboxylate groups can drastically alter the molecule's interaction with biological targets, leading to significant changes in potency and even the mechanism of action.
The location of the methoxy group on the indole ring significantly influences the bioactivity profile of indole derivatives. Research on indolyl-pyridinyl-propenone analogues has demonstrated that the position of this group can alter both the potency and the mechanism of cell death in cancer cells. nih.govresearchgate.net A remarkable finding showed that shifting the methoxy group from the 5-position to the 6-position on the indole ring switched the biological activity from inducing methuosis (a non-apoptotic form of cell death) to causing microtubule disruption. nih.govresearchgate.net This suggests that the 6-methoxy analogue may serve as a prototype for a new class of mitotic inhibitors. nih.gov
In another study involving indole-3-carboxylic amide analogues designed as dopamine (B1211576) receptor ligands, moving the methoxy group from the 5-position to the 6-position resulted in compounds with similar affinity for both D2 and D3 dopamine receptors. nih.gov Further research on 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists indicated that methoxy group substitution at the 7-position of the indole ring was the most favorable for activity, whereas substitution at position 4 was the least favorable. researchgate.net Additionally, studies have noted that a methoxyl group at position 3 can increase cytotoxicity, while at position 5, it has been associated with the upregulation of tumor suppressor genes. mdpi.com
| Compound Series | Methoxy Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Indolyl-pyridinyl-propenones | C-5 | Induction of methuosis in glioblastoma cells | nih.gov |
| Indolyl-pyridinyl-propenones | C-6 | Disruption of microtubules; switch in mechanism of action | nih.gov |
| Indole-3-carboxylic amides | C-5 vs. C-6 | Similar affinity for dopamine D2 and D3 receptors | nih.gov |
| 3-Substituted 1H-indole-2-carboxylic acids | C-7 | Most favorable position for CysLT1 antagonist activity | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic acids | C-4 | Least favorable position for CysLT1 antagonist activity | researchgate.net |
The position of the carboxylate or related carboxamide group on the indole nucleus is crucial for molecular recognition and enzyme inhibition. nih.gov Studies have shown that the presence of a carboxamide moiety at positions 2 and 3 is particularly important for the activity of compounds that inhibit various enzymes and proteins. nih.gov
A direct comparison of the impact of the carboxylic group's position was performed in a study on dopamine receptor ligands. nih.gov In this research, series of compounds were prepared based on either a substituted-indole-2-carboxylic acid fragment or a substituted-indole-3-carboxylic acid fragment. nih.gov The resulting data demonstrated that the specific placement of the carboxyl functional group significantly impacts the binding affinity of the ligands for D2 and D3 receptor subtypes. nih.gov For instance, indole-2-carboxamide derivatives showed a different affinity trend compared to their indole-3-carboxamide counterparts, highlighting the sensitivity of the receptor's binding pocket to the geometric presentation of this key functional group. nih.gov
The substitution of the methoxy group with other functional groups, or the addition of substituents at other positions, plays a significant role in modulating the biological activity of indole carboxylates. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—are key to their effect.
In a series of indole-2-carboxamides designed as allosteric modulators for the cannabinoid CB1 receptor, an electron-withdrawing group at the C5-position was found to be a key structural requirement. acs.org When a C5-chloro group was moved to the C6-position, the binding affinity was drastically reduced. acs.org Similarly, for indole-2-carboxylates acting as antagonists at the NMDA receptor's glycine (B1666218) binding site, the highest affinity was achieved in compounds that possessed a chloro group at the C-6 position. nih.gov
The nature of the substituent at the 5-position of indole-2-carboxamides targeting dopamine receptors also showed a clear structure-activity relationship. The D3 binding affinities followed the trend: OH < OCH3 < H, with Ki values of 4.0, 3.1, and 2 nM, respectively. nih.gov This indicates that a simple hydrogen at this position is preferred for D3 receptor affinity over methoxy or hydroxyl groups. nih.gov In another study on diindolylmethane derivatives as cannabinoid receptor ligands, it was found that small substituents like fluorine on one of the indole rings were favorable for CB receptor binding. nih.gov Specifically, a 5,6-difluoro-substituted derivative showed slightly improved binding affinity compared to the unsubstituted lead compound. nih.gov
| Indole Scaffold | Position | Substituent | Target | Effect on Activity (Ki or Affinity) | Reference |
|---|---|---|---|---|---|
| Indole-2-carboxamide | C-5 | Cl (EWG) | CB1 Receptor | Key for high affinity | acs.org |
| Indole-2-carboxamide | C-6 | Cl (EWG) | CB1 Receptor | Drastically reduced affinity vs. C-5 | acs.org |
| Indole-2-carboxylate | C-6 | Cl (EWG) | NMDA Receptor | Associated with highest affinity | nih.gov |
| Indole-2-carboxamide | C-5 | H | Dopamine D3 Receptor | Ki = 2.0 nM (Highest affinity) | nih.gov |
| Indole-2-carboxamide | C-5 | OCH3 | Dopamine D3 Receptor | Ki = 3.1 nM | nih.gov |
| Indole-2-carboxamide | C-5 | OH | Dopamine D3 Receptor | Ki = 4.0 nM | nih.gov |
| Diindolylmethane | C-5, C-6 | di-Fluoro | CB1 Receptor | Slightly improved affinity (Ki = 2.04 µM) | nih.gov |
Role of N-Substitution in Modulating Biological Activity (In Vitro)
Modification at the N-1 position of the indole ring is a common and effective strategy for modulating the pharmacological properties of indole-based compounds. The presence or absence of a substituent on the indole nitrogen, and the nature of that substituent, can profoundly influence binding affinity and biological response.
The introduction of alkyl or benzyl (B1604629) groups at the N-1 position of the indole ring is a widely used strategy in medicinal chemistry to alter a compound's physicochemical properties and its pharmacological profile. nih.govmdpi.com N-substitution can prevent the N-H from acting as a hydrogen bond donor, which may be desirable for certain targets, and it can also introduce new steric or hydrophobic interactions that can enhance binding affinity or selectivity.
Studies have shown that N-substituted indole derivatives can exhibit increased anticancer activity compared to their unsubstituted counterparts. rsc.org For example, a series of N-benzyl indole-based thiosemicarbazones were synthesized and evaluated as tyrosinase inhibitors, with the N-benzyl group being a key feature of the design. rsc.org In another example, indole-3-carbaldehyde was first alkylated at the nitrogen atom with various substituted benzyl bromides to produce derivatives that were evaluated as inhibitors of cytosolic phospholipase A2α. nih.gov The N-alkylation of indolines, followed by oxidation, is another established route to selectively obtain N-alkylated indoles for biological screening. nih.gov This two-step process allows for the synthesis of a diverse range of N-alkylated indoles that would be difficult to obtain through direct alkylation, which often results in a mixture of N- and C3-alkylated products. nih.gov The choice of the N-substituent, from a simple methyl to a more complex benzyl group, provides a powerful tool for fine-tuning the biological activity of indole-based compounds. google.com
Conformational Analysis and Molecular Flexibility in SAR
The orientation of the methoxy group relative to the indole ring can significantly impact the molecule's electronic properties and its steric profile. Theoretical and spectroscopic studies on 6-methoxyindole (B132359) have shown the existence of two primary conformers: a syn conformer, where the methyl group is oriented towards the C5 position, and an anti conformer, where it points towards the C7 position. For 6-methoxyindole, the syn conformer is predicted to be the most stable in the ground state. This preference can be attributed to a stabilizing interaction between the methoxy group and the indole ring. The rotational barrier between these two conformers is also a key factor, as it determines the ease with which the molecule can adopt different shapes to fit into a biological target.
The interplay between the 6-methoxy and 5-ethyl carboxylate groups is of particular interest. The preferred conformation of the methoxy group may be influenced by the presence of the adjacent bulky ester group. Steric hindrance between the two substituents could potentially alter the relative energies of the syn and anti conformers of the methoxy group, or even favor a non-planar arrangement. Such conformational changes can, in turn, affect the molecule's ability to adopt the optimal geometry for binding to its biological target.
Molecular modeling and computational studies on related indole structures have provided insights into these conformational preferences. For example, in the crystal structure of a similar compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, the molecule is nearly planar, with a small dihedral angle between the pyrrole (B145914) and benzene (B151609) rings of the indole system nih.gov. This suggests that the indole core in such substituted systems tends to maintain a relatively flat conformation.
The flexibility of the ethyl carboxylate chain also plays a role in SAR. While a certain degree of flexibility can be advantageous, allowing the molecule to adapt its conformation to the binding site (an "induced fit" model), excessive flexibility can be detrimental. A highly flexible molecule may adopt numerous conformations in solution, only a fraction of which may be biologically active. This can lead to a loss of binding affinity due to the entropic penalty of adopting a specific, bioactive conformation upon binding. Therefore, a balance between conformational rigidity and flexibility is often desirable for optimal biological activity.
In SAR studies of various indole analogues, it has been observed that subtle changes in substitution patterns can lead to significant differences in biological activity. These differences can often be rationalized by considering the resulting changes in molecular conformation and flexibility. For instance, the introduction of bulky substituents can restrict rotation around certain bonds, leading to a more conformationally constrained molecule. If this constrained conformation aligns well with the binding site, an increase in potency may be observed. Conversely, if the preferred conformation is not conducive to binding, a decrease in activity would be expected.
The following table summarizes the calculated relative energies of the syn and anti conformers of 6-methoxyindole, which serves as a foundational model for understanding the conformational behavior of the 6-methoxy group in ethyl 6-methoxy-1H-indole-5-carboxylate analogues.
| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) |
|---|---|---|
| syn-6-methoxyindole | 0 | 0 |
| anti-6-methoxyindole | 116 | 0.33 |
This table is based on theoretical calculations for 6-methoxyindole and illustrates the energetic preference for the syn conformer.
Computational and Theoretical Investigations of Ethyl 6 Methoxy 1h Indole 5 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 6-methoxy-1H-indole-5-carboxylate, these calculations reveal details about its geometry, electronic orbitals, and charge distribution.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indole (B1671886) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. acgpubs.org
Table 1: Representative Theoretical Bond Lengths and Angles for an Indole Carboxylate Derivative (Calculated using DFT)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.38 | C2-N1-C7a | 108.5 |
| C2-C3 | 1.40 | N1-C2-C3 | 110.0 |
| C3-C3a | 1.45 | C2-C3-C3a | 107.5 |
| C3a-C7a | 1.40 | C3-C3a-C7a | 106.5 |
| N1-H1 | 1.01 | H1-N1-C2 | 125.0 |
| C5-C=O | 1.49 | O=C-O | 124.0 |
| C-O(ethyl) | 1.35 | C5-C-O | 112.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical bond lengths and angles that would be obtained from DFT calculations for a molecule like this compound, based on general knowledge of indole structures and related computational studies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. niscpr.res.in
For methoxy-substituted indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO may be distributed over the carboxylate group. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. niscpr.res.in Theoretical calculations for related indole compounds have shown energy gaps in the range that indicates a stable yet reactive molecule. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Representative Methoxy-Substituted Indole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.2 |
Note: This table presents illustrative data based on typical values found for similar aromatic and heterocyclic compounds in computational studies. researchgate.netresearchgate.net It does not represent experimentally verified values for this compound.
Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be derived from HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. The chemical potential indicates the tendency of electrons to escape from a system.
For indole derivatives, the presence of both electron-donating (methoxy) and electron-withdrawing (ethyl carboxylate) groups influences the charge distribution and chemical potential. The methoxy (B1213986) group increases the electron density on the indole ring, affecting its nucleophilic character, while the carboxylate group acts as an electrophilic site.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgrsc.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net
For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and carboxylate groups, as well as over the π-system of the indole ring, indicating these as sites for electrophilic interaction. nih.govnih.gov Positive potential would be expected around the N-H proton and the protons of the ethyl group. researchgate.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between filled and vacant orbitals within a molecule, which are key to its stability. researchgate.net This analysis can reveal hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.gov
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations can explore the different conformations a molecule can adopt and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov
For this compound, MD simulations could be employed to investigate the rotational freedom of the ethyl carboxylate and methoxy groups, identifying the most stable conformers and the energy barriers between them. In a biological context, MD simulations could model the interactions of the molecule with a target protein, providing insights into its binding mode and affinity.
Prediction and Validation of Spectroscopic Properties
Computational chemistry offers a robust framework for predicting the spectroscopic characteristics of molecules. Methods rooted in density functional theory (DFT) are widely used for their accuracy in correlating electron density with molecular energy and properties. For this compound, these computational approaches can provide detailed insights into its spectroscopic behavior.
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound. Theoretical calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra.
DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been successfully used to compute the vibrational spectra of various indole derivatives. worldscientific.comaip.org The calculations yield a set of normal modes of vibration, each with a corresponding frequency. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational model. worldscientific.com
A theoretical analysis would involve assigning the calculated vibrational modes based on their potential energy distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. This allows for a detailed understanding of the nature of the vibrations.
Table 1: Predicted vs. Experimental Vibrational Frequencies for a Related Indole Derivative
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | ~3400 | ~3342 mdpi.comnih.gov | Stretching |
| C=O (ester) | ~1700 | ~1681 nih.gov | Stretching |
| C-H (aromatic) | ~3100 | Not specified | Stretching |
| C-O (methoxy) | ~1250 | Not specified | Stretching |
Note: The predicted values are hypothetical and based on typical DFT calculation outcomes for similar molecules. Experimental values are from related methoxy-indole derivatives.
The electronic absorption properties of a molecule, which are observed through UV-Vis spectroscopy, can be simulated using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax).
For this compound, TD-DFT calculations, often performed with the B3LYP functional and a suitable basis set, can predict the UV-Vis absorption spectrum. mdpi.com The simulations provide information on the transition energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
The indole nucleus typically exhibits strong absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the substituents on the indole ring. The methoxy and ethyl carboxylate groups are expected to cause shifts in the absorption maxima compared to the parent indole molecule. The validation of these theoretical predictions would involve comparing the calculated λmax values with experimentally recorded spectra, ideally in the same solvent, as solvatochromic effects can be significant. mdpi.com
Table 2: Predicted Electronic Transitions for a Generic Methoxy-Indole Ester
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~290-320 | High | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~250-270 | Moderate | HOMO-1 → LUMO (π → π*) |
Note: This table is illustrative of typical TD-DFT results for aromatic esters and is not specific to this compound.
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for spectral assignment and structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). imist.maresearchgate.netimist.maresearchgate.net
The accuracy of GIAO calculations is dependent on the level of theory (functional and basis set) and the quality of the optimized molecular geometry. researchgate.net For this compound, the predicted chemical shifts for the various protons and carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group.
Table 3: Predicted ¹H NMR Chemical Shifts for Ethyl 5-methoxy-1H-indole-2-carboxylate
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| NH | 11.77 |
| Aromatic H | 7.38 |
| Aromatic H | 7.13 |
| Aromatic H | 7.08 |
| Aromatic H | 6.95 |
| OCH₂ (ethyl) | 4.36 |
| OCH₃ (methoxy) | 3.79 |
Source: Predicted data for an isomeric compound, ethyl 5-methoxy-1H-indole-2-carboxylate. ichemical.com
Table 4: Predicted ¹³C NMR Chemical Shifts for a Generic Methoxy-Indole Ester
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~165 |
| Aromatic C-O | ~155 |
| Aromatic C | ~100-140 |
| OCH₂ (ethyl) | ~60 |
| OCH₃ (methoxy) | ~55 |
Note: This table is illustrative and based on typical chemical shift ranges for such functional groups.
Mechanistic Studies of Biological Interactions of Ethyl 6 Methoxy 1h Indole 5 Carboxylate in Vitro Focus
Binding Affinities and Molecular Recognition with Biological Targets
There is currently no available data from in vitro studies detailing the binding affinities and molecular recognition of ethyl 6-methoxy-1H-indole-5-carboxylate with specific biological targets.
Receptor Binding Studies (e.g., Serotonin (B10506) Receptors)
No studies were identified that have investigated the binding affinity of this compound for serotonin receptors or any other receptor types in vitro. Consequently, data regarding its receptor binding profile, including parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are not available.
Enzyme Inhibition Assays and Kinetics (In Vitro)
There is no published research on the in vitro inhibitory effects of this compound on any specific enzymes. Therefore, information regarding its enzyme inhibition kinetics, such as its mechanism of inhibition (e.g., competitive, non-competitive) and its potency (IC50 or Ki values), is not known.
Multi-Target Interaction Profiling
Comprehensive in vitro screening of this compound against a broad panel of biological targets to determine its multi-target interaction profile has not been reported in the available literature. Such studies are crucial for understanding the selectivity and potential off-target effects of a compound.
Modulation of Biochemical Pathways (General, Non-Clinical)
Information regarding the ability of this compound to modulate biochemical pathways in in vitro models is not available.
Influence on Cellular Signaling Cascades (In Vitro Models)
There are no published studies that describe the effects of this compound on cellular signaling cascades in in vitro models. Research into its potential to influence pathways such as MAP kinase, PI3K/Akt, or other significant signaling networks has not been documented.
Interaction with Metabolic Enzymes (In Vitro)
No in vitro studies have been found that investigate the interaction of this compound with metabolic enzymes, such as cytochrome P450 isoforms. Therefore, its potential to act as an inhibitor or inducer of these enzymes remains uncharacterized.
In Vitro Studies of Antimicrobial and Antifungal Mechanisms
Inhibition of Microbial Growth (In Vitro)
No published data is available on the specific inhibitory activity of this compound against various strains of bacteria and fungi. Consequently, a data table of Minimum Inhibitory Concentrations (MICs) cannot be generated.
Proposed Mechanisms of Action against Pathogens (In Vitro)
There are no mechanistic studies detailing how this compound may exert antimicrobial or antifungal effects. Research on its potential to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis is not available.
In Vitro Antiviral Research (Mechanistic Focus)
Inhibition of Viral Replication Pathways (In Vitro)
Specific studies on the ability of this compound to inhibit the replication of various viruses in vitro have not been found. Therefore, data on its efficacy against specific viral strains and the methodologies used for such assessments are not available.
Target Identification in Viral Life Cycles (In Vitro)
There is no available research that identifies the specific viral enzymes, proteins, or stages of the viral life cycle that could be targeted by this compound.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes
The synthesis of indole (B1671886) derivatives is a cornerstone of organic chemistry, and while classical methods like the Fischer indole synthesis are robust, future efforts are aimed at developing more efficient, sustainable, and scalable routes. For ethyl 6-methoxy-1H-indole-5-carboxylate and related structures, research is moving towards greener and more atom-economical methodologies.
Future synthetic strategies are expected to focus on:
Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this indole ester would be a significant step towards large-scale, on-demand production.
Biocatalysis: Employing enzymes to catalyze key steps in the synthesis can lead to high selectivity and milder reaction conditions, aligning with the principles of green chemistry.
One-Pot Reactions: Designing multi-step reactions that occur in a single reaction vessel without the need for intermediate purification can drastically improve efficiency. mdpi.com One-pot syntheses involving steps like nitro reduction, intramolecular cyclization, and subsequent alkylation are being explored for similar indole structures. mdpi.com
Table 1: Comparison of Traditional and Emerging Synthetic Approaches
| Feature | Traditional Methods (e.g., Fischer Indole) | Novel Routes (e.g., C-H Activation, Flow) |
| Efficiency | Often multi-step with purification at each stage | Fewer steps, potentially higher overall yield |
| Sustainability | May use harsh reagents and generate significant waste | Utilizes greener solvents, catalysts, and less waste |
| Scalability | Batch processes can be challenging to scale | Flow processes offer more straightforward scalability |
| Safety | Can involve high temperatures and hazardous reagents | Improved control over reaction parameters enhances safety |
Advanced Spectroscopic Characterization Techniques
While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure of this compound, advanced spectroscopic methods can provide deeper insights into its structure, conformation, and intermolecular interactions.
Future characterization efforts could employ:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives synthesized from the parent ester.
Solid-State NMR (ssNMR): This technique can probe the structure and dynamics of the compound in its crystalline form, providing information that is complementary to single-crystal X-ray diffraction.
X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive proof of molecular structure and reveals details about crystal packing and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com For the related 5-methoxy-1H-indole-2-carboxylic acid, crystallography has revealed how molecules form cyclic dimers and how N-H groups act as hydrogen bond donors. nih.govmdpi.com
Computational Spectroscopy: Integrating quantum chemical calculations, such as Density Functional Theory (DFT), with experimental data can help to interpret complex spectra and predict spectroscopic properties. nih.govmdpi.com
Integration of Computational and Experimental Approaches for SAR Refinement
This compound is primarily a building block for creating libraries of compounds for biological screening. The integration of computational (in silico) and experimental methods is crucial for efficiently refining the Structure-Activity Relationship (SAR) of these derivative libraries.
An integrated workflow for SAR refinement would involve:
Computational Modeling: Using the core indole structure as a starting point, molecular docking simulations can predict how derivatives might bind to the active site of a specific biological target (e.g., an enzyme or receptor).
Virtual Screening: Large virtual libraries of potential derivatives can be screened computationally to prioritize a smaller, more manageable set of compounds for synthesis.
Chemical Synthesis: The prioritized compounds are then synthesized, using the this compound scaffold.
In Vitro Screening: The synthesized compounds are tested in biological assays to determine their actual activity.
Iterative Refinement: The experimental results are fed back into the computational models to improve their predictive accuracy. This iterative cycle of design, synthesis, and testing accelerates the discovery of potent and selective molecules. nih.gov The presence of moieties like carboxamides in indole derivatives can facilitate hydrogen bonding with various enzymes, often leading to inhibitory activity. nih.gov
Exploration of New Biological Targets (In Vitro)
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov While derivatives of this compound may have known targets, a key area of future research is to screen this compound and its derivatives against new and diverse biological targets.
Potential new target classes for exploration include:
Kinases: Many indole-based compounds are known to be potent kinase inhibitors, which are crucial targets in oncology. nih.gov Screening against panels of different kinases could uncover new anti-cancer leads.
Epigenetic Targets: Molecules that modulate the activity of epigenetic enzymes like EZH2 are of significant interest. acs.org The structural features of this indole ester could serve as a starting point for designing inhibitors of such targets.
Antimicrobial Targets: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Indole derivatives have shown promise as antifungal and antibacterial agents. mdpi.com
Neuroprotective Agents: Some indole carboxylic acids have demonstrated neuroprotective properties, suggesting that derivatives could be explored for their potential in treating neurodegenerative diseases. nih.gov
Table 2: Potential Biological Targets and Rationale for Screening
| Target Class | Rationale | Example Screening Assay |
| Protein Kinases | The indole nucleus is a common scaffold in approved kinase inhibitors. nih.gov | In vitro kinase activity assays (e.g., TR-FRET, FP). |
| Epigenetic Enzymes | Small molecules that can fit into cofactor or substrate binding pockets are sought. acs.org | Histone methyltransferase or demethylase activity assays. |
| Bacterial Enzymes | Indole is a known signaling molecule in bacteria; derivatives may disrupt key pathways. | Minimum Inhibitory Concentration (MIC) assays against bacterial strains. |
| Viral Proteins | Indole derivatives have been investigated as inhibitors of viral replication (e.g., HIV-1). nih.gov | Viral replication assays, enzyme inhibition assays (e.g., protease, integrase). |
Role in Chemical Probe Development for Biological Systems
A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein or biological pathway. This compound can serve as an excellent starting scaffold for the development of such probes.
The process of developing a chemical probe from this scaffold would involve:
Identification of a Potent Derivative: Through SAR studies (as described in 7.3), a derivative with high potency and selectivity for a specific biological target is identified.
Structural Modification: The potent derivative is modified to incorporate a "handle" for further functionalization. This is often a reactive group or a linker that does not interfere with its binding to the target.
Attachment of a Reporter Tag: A reporter tag, such as a fluorescent dye (e.g., fluorescein), an affinity tag (e.g., biotin), or a photo-crosslinker, is attached to the handle.
Validation: The final probe is rigorously tested to ensure it retains its potency and selectivity for the target and can be used effectively in cell-based or in vivo experiments to study the target's function, localization, and interactions.
By transforming a derivative of this compound into a chemical probe, researchers can gain powerful tools to investigate complex biological systems, validate new drug targets, and elucidate disease mechanisms.
Q & A
Q. What are the established synthetic routes for ethyl 6-methoxy-1H-indole-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves functionalization of indole precursors. For example:
- Stepwise Functionalization : Modify indole derivatives using chlorinating agents (e.g., triphenylphosphine-CCl₄ in acetonitrile) to introduce methoxy and carboxylate groups. Catalytic hydrogenation may reduce intermediates .
- Nitrogen-Protected Reactions : Under inert atmospheres (e.g., N₂), reagents like BF₃·Et₂O can facilitate regioselective substitutions. Temperature control (<30°C) and solvent choice (e.g., ethylene glycol dimethyl ether) are critical for yield optimization .
- Validation : Monitor reactions via HPLC for intermediate purity, with yields reported up to 65% under optimized conditions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6, carboxylate at C5). Compare with PubChem-deposited data for indole derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., 233.23 g/mol for C₁₂H₁₁NO₃) via high-resolution MS .
- Chromatography : Assess purity (>98%) using reverse-phase HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions and stability profiles for this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent ester hydrolysis .
- Stability Data : Limited published data exist, but analogous indole esters show stability under inert conditions. Degradation products (e.g., carboxylic acids) may form under prolonged humidity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound?
Methodological Answer:
- Experimental Replication : Reproduce synthesis and characterize properties using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility) .
- Computational Predictions : Use tools like EPI Suite to estimate logP (hydrophobicity) or COSMOtherm for solubility. Cross-validate with empirical data .
- Literature Meta-Analysis : Aggregate data from EPA DSSTox, PubChem, and CAS Common Chemistry to identify consensus values .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Flow Chemistry : Continuous flow systems enhance reaction control and reduce side products (e.g., dimerization) .
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps. Optimize catalyst loading (5–10 wt%) and H₂ pressure (1–3 atm) .
- Intermediate Isolation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize carryover impurities .
Q. What in vitro models are used to study the biological activity of this compound?
Methodological Answer:
- Cancer Cell Lines : Screen against MCF-7 (breast cancer) or HeLa cells using MTT assays. Bis-indolyl derivatives show antiproliferative activity via kinase inhibition .
- Enzyme Assays : Evaluate COX-2 or CYP450 inhibition in microsomal preparations. IC₅₀ values correlate with structural analogs .
- Molecular Docking : Use AutoDock Vina to predict binding to targets like estrogen receptors, guided by crystallographic data of indole derivatives .
Q. How are computational methods applied to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilic substitution sites (e.g., C3 for further functionalization) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions. Compare with experimental outcomes (e.g., nitration or halogenation patterns) .
- Machine Learning : Train models on PubChem data to predict reaction outcomes (e.g., yield, byproducts) under varying conditions .
Data Gaps and Contradictions
- Physical Properties : Melting point, solubility, and vapor pressure data are sparse. Recommend experimental determination via DSC and TGA .
- Toxicology : No IARC/OSHA carcinogenicity classification exists. Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
